molecular formula C10H17NO2 B12903771 5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde CAS No. 143604-70-0

5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Cat. No.: B12903771
CAS No.: 143604-70-0
M. Wt: 183.25 g/mol
InChI Key: PQPGFKMQOKQNLU-UHFFFAOYSA-N
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Description

5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an alkene and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) acetylides or ruthenium (II) complexes .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including 5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde, often focus on optimizing yield and purity. Metal-free synthetic routes are gaining popularity due to their eco-friendliness and cost-effectiveness . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure scalability and sustainability .

Mechanism of Action

Properties

CAS No.

143604-70-0

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

5-hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C10H17NO2/c1-2-3-4-5-6-10-7-9(8-12)11-13-10/h8,10H,2-7H2,1H3

InChI Key

PQPGFKMQOKQNLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=NO1)C=O

Origin of Product

United States

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